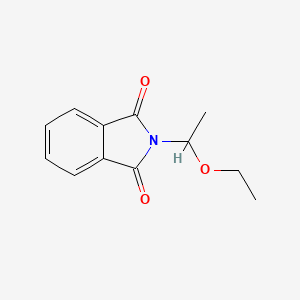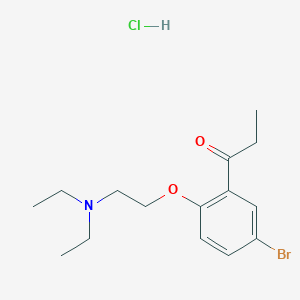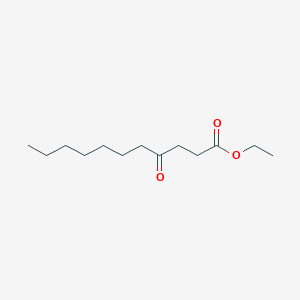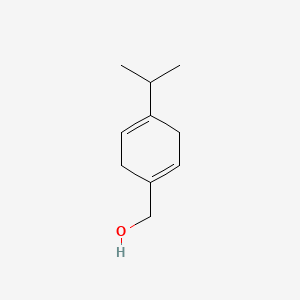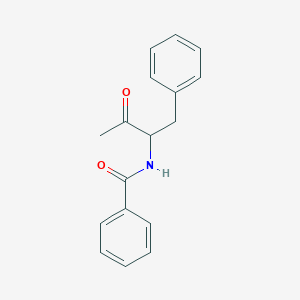
2-(2-Nitroethenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitroethenyl)pyridine is an organic compound with the molecular formula C₇H₆N₂O₂ It is a derivative of pyridine, characterized by the presence of a nitroethenyl group attached to the second carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Nitroethenyl)pyridine can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent can yield nitropyridine compounds . Another method involves the use of nitric acid in trifluoroacetic anhydride, which can produce 3-nitropyridines in varying yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced catalysts and reaction conditions, such as microwave irradiation and palladium catalysts, can enhance the efficiency of these synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitroethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 2-(2-aminoethenyl)pyridine.
Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitroethenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Nitroethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and affecting its binding affinity to targets. The nitro group can also undergo reduction to form reactive intermediates that can interact with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the nitro group.
2-(2-Nitrophenyl)ethenylpyridine: Contains an additional phenyl group.
2-(2-Nitroethenyl)pyridine hydrochloride: A salt form of the compound.
Uniqueness
This compound is unique due to its nitroethenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.
Eigenschaften
CAS-Nummer |
14255-17-5 |
|---|---|
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2-(2-nitroethenyl)pyridine |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H |
InChI-Schlüssel |
NENONAVUOMQKMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



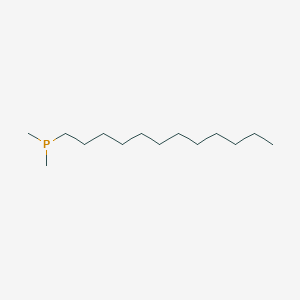
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)



